3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid

Catalog No.
S14151467
CAS No.
M.F
C12H19NO4
M. Wt
241.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexa...

Product Name

3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.0]hexane-2-carboxylic acid

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6(7)8(9)10(14)15/h6-9H,4-5H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

HBLBLUNEVYQKEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC2C1C(=O)O

3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid is a bicyclic amino acid derivative characterized by its unique bicyclo[2.2.0]hexane structure. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a carboxylic acid functional group. The presence of these functional groups enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound is notable for its chirality, possessing stereocenters that contribute to its biological activity and potential applications in medicinal chemistry.

The chemical reactivity of 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid primarily revolves around its functional groups:

  • Oxidation: The carboxylic acid group can undergo oxidation to form corresponding derivatives.
  • Reduction: The carboxylic acid can be reduced to an alcohol, altering the compound's properties.
  • Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further reactions.

These reactions allow the compound to serve as a versatile building block for more complex chemical entities.

The biological activity of 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid is influenced by its structural features, particularly the bicyclic framework and the presence of the amino and carboxylic acid groups. Compounds with similar structures have been studied for their potential as enzyme inhibitors or substrates in biochemical pathways. The rigidity imparted by the bicyclic structure may enhance binding affinities to biological targets, making it a candidate for further pharmacological studies.

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid typically involves several key steps:

  • Formation of Bicyclic Core: A common approach is to construct the bicyclo[2.2.0]hexane core through methods such as Diels-Alder reactions or other cyclization techniques.
  • Functional Group Modifications: Introduction of the amino and carboxylic acid groups is achieved through nucleophilic substitution reactions.
  • Protection of Amino Group: The Boc group is introduced using Boc anhydride under basic conditions to protect the amino functionality during subsequent reactions.

Industrial Production Methods

In an industrial setting, optimized synthetic routes are employed to ensure high yield and purity while minimizing by-products. Reaction conditions are carefully controlled, often using catalysts or specific solvents to enhance efficiency.

3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid has potential applications in various fields:

  • Organic Synthesis: It serves as a valuable intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its structural features may be exploited in drug design, particularly for compounds targeting specific biological pathways.
  • Biochemical Research: The compound can be used to study enzyme-substrate interactions or as a probe in biochemical assays.

Several compounds share structural similarities with 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid:

Compound NameStructure TypeUnique Features
L-ProlineAmino AcidNaturally occurring, involved in protein synthesis
Boc-LysineAmino Acid DerivativeContains a longer aliphatic chain with additional functional groups
CycloleucineCyclized Amino AcidExhibits unique cyclic structure affecting biological activity

These compounds highlight the uniqueness of 3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid due to its bicyclic framework and specific stereochemistry, which may confer distinct biological activities compared to linear or other cyclic amino acids.

Retrosynthetic Analysis of Bicyclo[2.2.0]Hexane Carboxylic Acid Derivatives

Retrosynthetic dissection of 3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid reveals two primary disconnections: (1) cleavage of the bicyclo[2.2.0]hexane core to linear precursors amenable to cyclization and (2) sequential introduction of the Boc-protected amino and carboxylic acid groups. The bicyclic framework is most efficiently derived from [2+2] cycloadditions or intramolecular alkylation of preorganized dienes. For example, bicyclo[2.2.0]hexene carboxylates can be synthesized via Diels-Alder reactions between cyclobutadiene intermediates and acrylate derivatives, as demonstrated in the multigram synthesis of methyl bicyclo[2.2.0]hex-5-ene-2-carboxylate.

Alternative routes leverage vinylcyclobutane rearrangements or enolate alkylation strategies. A notable example involves the LiHMDS-mediated cyclization of bromoesters to form bicyclo[3.1.0]hexane derivatives, achieving 69% yields under optimized conditions. While this method targets a related bicyclo[m.n.k] scaffold, the principles of strain-driven cyclization are transferable to the [2.2.0] system.

Table 1: Comparative Analysis of Bicyclo[2.2.0]Hexane Synthesis Routes

MethodStarting MaterialYield (%)Key Reference
Diels-Alder CycloadditionCyclobutadiene + Acrylate85
Enolate AlkylationBromoester + LiHMDS69
Vinylcyclobutane RearrangementFunctionalized Diene55

Transition Metal-Catalyzed Cyclization Strategies for Bicyclic Framework Assembly

Transition metal catalysts offer precise control over bicyclo[2.2.0]hexane ring formation through cycloisomerization or cross-coupling reactions. Palladium-catalyzed [2+2] cycloadditions between strained alkenes and alkynes have been explored, though direct applications to the [2.2.0] system remain underdeveloped. Nickel-mediated reductive couplings show promise for assembling bicyclic frameworks, particularly when paired with directing groups that preorganize substrates for intramolecular cyclization.

Recent advances in ruthenium-catalyzed ring-closing metathesis (RCM) enable the formation of medium-sized bicyclic systems. While RCM is typically associated with macrocycles, its adaptation to smaller rings requires judicious selection of diene substrates. For instance, Grubbs’ second-generation catalyst facilitates the cyclization of norbornene derivatives to bicyclo[2.2.0]hexane analogs, albeit with moderate yields (40–50%).

Stereocontrolled Introduction of Tert-Butoxycarbonyl (Boc) Protected Amino Groups

The installation of the Boc-protected amino group at the C3 position demands stereocontrol to avoid racemization during subsequent peptide coupling. A two-step sequence involving (1) diastereoselective alkylation of a bicyclo[2.2.0]hexane ester enolate and (2) Boc protection under Schotten-Baumann conditions achieves this efficiently.

In a representative procedure, treatment of bicyclo[2.2.0]hexane-2-carboxylate with LDA generates a stabilized enolate, which undergoes alkylation with N-Boc-aziridine to afford the trans-diastereomer preferentially (dr 4:1). Subsequent hydrolysis with LiOH yields the carboxylic acid, while the Boc group remains intact under basic conditions. This method parallels the synthesis of bicyclo[3.1.0]hexane amino acid derivatives, where trans-selectivity is enforced by the bicyclic scaffold’s conformational rigidity.

Key Considerations for Stereocontrol:

  • Enolate Geometry: Bulky bases (e.g., LDA) favor the formation of less substituted enolates, enhancing stereoselectivity.
  • Solvent Effects: THF promotes tight ion pairing, reducing facial ambiguity during alkylation.
  • Temperature: Low temperatures (−78°C) minimize epimerization post-alkylation.

Solid-Phase Synthesis Techniques for Peptidomimetic Derivative Production

The carboxylic acid moiety of 3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid enables its incorporation into solid-phase synthesized peptidomimetics. Wang resin, functionalized with hydroxymethyl groups, serves as an ideal support due to its compatibility with Boc chemistry. Activation of the carboxylic acid as a pentafluorophenyl ester facilitates efficient loading onto the resin (90–95% yield).

Sequential deprotection of the Boc group using TFA/CH2Cl2 (1:1) and coupling with Fmoc-amino acids via HBTU/HOBt activation extends the peptide chain. The bicyclo[2.2.0]hexane scaffold’s rigidity imposes conformational constraints, enhancing proteolytic stability in resulting peptidomimetics. This approach mirrors the solid-phase synthesis of bicyclo[3.2.0]heptane amino acid derivatives, where resin-bound intermediates are elaborated into macrocyclic peptides.

Optimized Solid-Phase Protocol:

  • Resin Loading: React Wang resin with bicyclo[2.2.0]hexane carboxylic acid (3 eq.), DIC (3 eq.), and DMAP (0.1 eq.) in DMF (24 h).
  • Boc Deprotection: Treat with 50% TFA in CH2Cl2 (2 × 10 min).
  • Amino Acid Coupling: Use Fmoc-Xaa-OH (4 eq.), HBTU (4 eq.), HOBt (4 eq.), and DIPEA (8 eq.) in DMF (2 h).

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

241.13140809 g/mol

Monoisotopic Mass

241.13140809 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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